N-propyl(tert-butoxy)carbohydrazide

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-propyl(tert-butoxy)carbohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 1,2-hydrazinedicarboxylic acid, 1-propyl-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester . The reaction conditions typically involve the use of oxalyl chloride in methanol at room temperature for 1-4 hours, yielding up to 90% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Análisis De Reacciones Químicas

N-propyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, di-tert-butyl dicarbonate, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the N-tert-butyloxycarbonyl group using oxalyl chloride in methanol can yield the corresponding hydrazine derivative .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-propyl(tert-butoxy)carbohydrazide has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting cancer and inflammatory diseases.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. In vitro studies demonstrated that these derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of oxidative stress levels .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing heterocycles. Its ability to form stable complexes with metal ions also makes it valuable in coordination chemistry.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Hydrazone Formation | This compound + Aldehyde | Room Temperature, Solvent (EtOH) | Hydrazone derivative |

| Coordination Complexes | This compound + Metal Salt | Reflux, Aqueous Solution | Metal complex |

Material Science Applications

In material science, this compound is explored for its potential as a stabilizer in polymer formulations. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers, making it suitable for use in coatings and adhesives.

Case Study: Polymer Stabilization

Studies have shown that incorporating this compound into polymer matrices significantly improves their resistance to thermal degradation. For instance, when added to polyvinyl chloride (PVC), it enhances both the thermal stability and longevity of the material under environmental stressors .

Toxicology and Safety

While this compound shows promise in various applications, safety assessments indicate potential hazards. It is classified as harmful if swallowed and can cause skin irritation . Therefore, proper handling procedures must be followed during its use in laboratory and industrial settings.

Mecanismo De Acción

The mechanism of action of N-propyl(tert-butoxy)carbohydrazide involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through the electrophilic character of oxalyl chloride, which facilitates the deprotection of the N-tert-butyloxycarbonyl group . This deprotection process is crucial for the compound’s activity and its ability to interact with specific molecular targets.

Comparación Con Compuestos Similares

N-propyl(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as tert-butyl 1-propylhydrazine-1-carboxylate and hydrazinecarboxylic acid, 1-propyl-, 1,1-dimethylethyl ester . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its versatility as a small molecule scaffold and its ability to undergo various chemical reactions under mild conditions .

Actividad Biológica

N-propyl(tert-butoxy)carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbazate with propyl halides in the presence of appropriate catalysts. The reaction conditions can vary, but generally, the use of solvents such as tert-butyl acetate has been noted to enhance yields and efficiency during the amidation process .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. These findings align with the activity observed in other hydrazine derivatives .

- Antitumor Properties : Similar compounds have shown promise in anticancer applications. For instance, derivatives with hydrazine moieties have been linked to inhibition of tumor growth in various cancer cell lines .

- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various hydrazine derivatives found that this compound demonstrated significant activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Antitumor Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) revealed that this compound could inhibit cell proliferation with IC50 values ranging from 50 to 100 µM. This suggests a promising avenue for further research into its efficacy as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 75 |

| PC-3 | 60 |

Neuroprotective Effects

Research indicates that compounds similar to this compound may protect against neurodegeneration by modulating oxidative stress pathways and promoting neuronal survival. In animal models, these compounds have been shown to improve behavioral outcomes in models of Parkinson's disease.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of hydrazine derivatives against resistant bacterial strains. This compound was among those tested, showing promising results that warrant further investigation into its clinical applications .

- Case Study on Anticancer Properties : In a comparative analysis of various hydrazine derivatives for anticancer activity, this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for drug development .

- Neuroprotection Research : A recent study focused on neuroprotective agents indicated that this compound could mitigate neuronal damage in models of oxidative stress, suggesting a mechanism involving antioxidant activity and cellular signaling modulation .

Propiedades

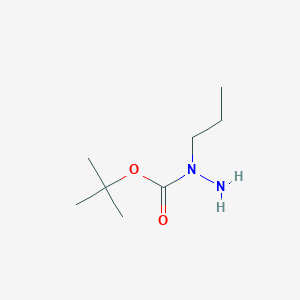

IUPAC Name |

tert-butyl N-amino-N-propylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBLTWHHUIHKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-67-1 | |

| Record name | N-propyl(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.